![molecular formula C7H13OP B105051 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 7529-24-0](/img/structure/B105051.png)
1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
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Overview
Description
Scientific Research Applications
Use in Gel Polymer Electrolyte-Based Systems
This compound has been used in the development of a gel polymer electrolyte (GPE) system for lithium-ion batteries . The ionic liquid helps enhance the dissociation of the Li+ cation from the loosely bound Li+ —BOB− and facilitates the transport of ions via the ion hopping mechanism . This GPE-based system has excellent potential to be applied as an energy storage device, especially a Li+ battery .
Preparation of 2-Phospholene Oxides
1-Ethyl-3-methyl-3-phospholene 1-oxide can be converted into 2-phospholene oxides by double bond rearrangement . This can be achieved by heating the 3-phospholene oxides in methanesulfonic acid, or via the formation of cyclic chlorophosphonium salts .
Catalyst for Intramolecular Aza-Wittig Cyclization Reactions
This compound is used as a catalyst for intramolecular aza-Wittig cyclization reactions . These reactions are important in the synthesis of various organic compounds.
Catalyst for Polymerization Reactions
1-Ethyl-3-methyl-3-phospholene 1-oxide is also used as a catalyst for polymerization reactions . This makes it valuable in the production of various types of polymers.
Preparation of Phospha Sugars
This compound is used in the preparation of phospha sugars . These sugars have potential applications in various fields, including medicinal chemistry.
Preparation of Radical Bromination Derivatives
1-Ethyl-3-methyl-3-phospholene 1-oxide is used in the preparation of radical bromination derivatives . These derivatives have been studied as potential anticancer agents.
Resolution of 3-Methyl-3-Phospholene 1-Oxides
The compound is used in the resolution of 3-methyl-3-phospholene 1-oxides . This process involves the formation of diastereomeric complexes, which can be separated to yield the desired enantiomer.
Synthesis of Functionalized P-Heterocyclic Compounds
1-Ethyl-3-methyl-3-phospholene 1-oxide is used in the synthesis of functionalized P-heterocyclic compounds . These compounds have various applications, including their use as ligands in transition metal-catalyzed enantioselective transformations .
Mechanism of Action
Target of Action
Phospholene oxides are known to be involved in various chemical reactions, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
1-Ethyl-3-methyl-3-phospholene 1-oxide is likely to interact with its targets through chemical reactions. For instance, a series of 1-substituted-3-methyl-2-phospholene oxides was prepared from the corresponding 3-phospholene oxides by double bond rearrangement . The exact mode of action would depend on the specific reaction and the conditions under which it occurs.
Biochemical Pathways
Given its chemical reactivity, it’s plausible that it could be involved in various biochemical pathways, particularly those involving phosphorus-containing compounds .
Pharmacokinetics
Like other small organic molecules, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of 1-Ethyl-3-methyl-3-phospholene 1-oxide’s action would depend on the specific reactions it participates in. For example, in the preparation of 1-substituted-3-methyl-2-phospholene oxides, it undergoes double bond rearrangement . The resulting compounds could have different properties and biological activities.
Action Environment
The action, efficacy, and stability of 1-Ethyl-3-methyl-3-phospholene 1-oxide are likely to be influenced by various environmental factors. These could include the pH, temperature, and the presence of other reactants or catalysts
properties
IUPAC Name |
1-ethyl-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13OP/c1-3-9(8)5-4-7(2)6-9/h4H,3,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHKAVNUKKRGJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP1(=O)CC=C(C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571207 |
Source
|
Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
CAS RN |
7529-24-0 |
Source
|
Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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